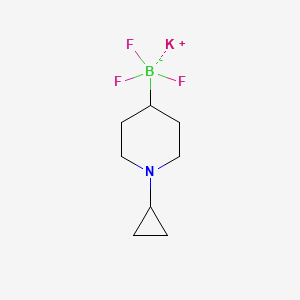
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol is an organic compound with the molecular formula C8H16O2 It is a type of alcohol that contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol typically involves the reaction of 2-methyl-3-buten-2-ol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alkanes or other alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Alkanes, Secondary alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The tetrahydrofuran ring can also interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tetrahydrofuran-3-yl)propan-1-ol
- 2-Methyl-3-(tetrahydrofuran-2-yl)propan-1-ol
- 2-(tetrahydrofuran-2-yl)propan-1-ol
Uniqueness
2-Methyl-3-(tetrahydrofuran-3-yl)propan-1-ol is unique due to the presence of the methyl group at the second position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-methyl-3-(oxolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-7(5-9)4-8-2-3-10-6-8/h7-9H,2-6H2,1H3 |
Clave InChI |
RDRGCSRVSHNNSB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CCOC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)




![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)

![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
